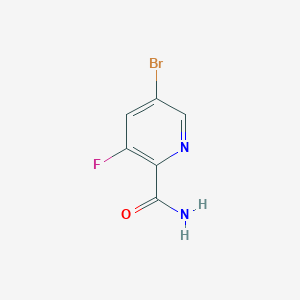

5-Bromo-3-fluoropyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610571 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-90-4 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridine-2-carboxamide, a key chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications in the field of medicinal chemistry and drug development. This guide is intended to be a valuable resource for researchers and scientists working with this compound.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. The presence of bromine, fluorine, and a carboxamide group on the pyridine ring makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.

CAS Number: 669066-90-4

Synonyms:

-

5-Bromo-3-fluoropicolinamide

-

3-fluoro-5-bromopyridine-2-carboxamide

Chemical Structure:

Molecular Structure

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrFN₂O | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 97% | [1] |

| InChI | InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | [1] |

| InChI Key | LSGUIZIRGUAPRZ-UHFFFAOYSA-N | [1] |

Synthesis

This compound can be synthesized from its corresponding carboxylic acid, 5-Bromo-3-fluoropyridine-2-carboxylic acid. This conversion involves the formation of an amide bond, a fundamental transformation in organic chemistry. Several methods exist for this transformation. Below is a generalized experimental protocol based on common amidation procedures.

Experimental Protocol: Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid

This protocol outlines a common method for the synthesis of amides from carboxylic acids using a coupling agent.

Materials:

-

5-Bromo-3-fluoropyridine-2-carboxylic acid

-

Ammonia source (e.g., ammonium chloride, aqueous ammonia)

-

Coupling agent (e.g., HBTU, EDC)

-

Organic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

-

Magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-3-fluoropyridine-2-carboxylic acid in an appropriate anhydrous solvent.

-

Activation: Add the coupling agent and the organic base to the solution. Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Amidation: Introduce the ammonia source to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution, a basic solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[2][3][4]

Diagram 1: Synthesis Workflow

Synthesis Workflow Diagram

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. The pyridine carboxamide scaffold is a common feature in many pharmaceutical compounds.

The precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has been utilized in the synthesis of allosteric modulators of adenosine A₂A receptors, which are targets for insomnia treatments.[5] This suggests that derivatives, including the carboxamide, could be valuable intermediates for developing new therapeutics targeting G-protein coupled receptors.

Furthermore, the related compound, 5-Bromo-3-fluoro-pyridine-2-carbonitrile, is synthesized from 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide, highlighting the utility of the target compound as a synthetic intermediate.[6]

The development of potent and selective kinase inhibitors is another area where this compound could be relevant. For instance, a structurally related fluoropicolinamide derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), has been identified as a potent inhibitor of PIM kinases and is in clinical trials for hematological malignancies.[7] This underscores the potential of the this compound core in designing novel kinase inhibitors.

Diagram 2: Potential Drug Discovery Applications

Potential Drug Discovery Pathways

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, based on the applications of structurally similar molecules, it can be hypothesized that compounds derived from this scaffold may interact with pathways regulated by G-protein coupled receptors (like the adenosine A₂A receptor) or serine/threonine kinases (like PIM kinases). Further research is required to elucidate any direct biological activity and its mechanism of action.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility as a synthetic intermediate has been demonstrated, and the prevalence of its core structure in biologically active compounds suggests a promising future for its application in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful starting point for researchers in the field.

References

- 1. 5-Bromo-3-fluoropicolinamide | CymitQuimica [cymitquimica.com]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. ossila.com [ossila.com]

- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 5-Bromo-3-fluoropyridine-2-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

On: Core Physicochemical Characteristics, Experimental Evaluation, and Biological Context

Introduction

5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs are common in compounds designed to interact with biological targets. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new molecular entities. This document provides a concise technical overview of its known properties, standardized protocols for their experimental determination, and relevant biological pathway context.

Core Physicochemical Properties

The empirical data for this compound is limited. The following table summarizes the available information. For properties where specific experimental values are not publicly available, the fields are marked as "Not Available."

| Property | Value | Source |

| CAS Number | 669066-90-4 | [1][2] |

| Molecular Formula | C₆H₄BrFN₂O | [1][2][3] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Solubility | Water solubility not available. | [2] |

| pKa | Not Available | [2] |

| logP (Octanol-Water Partition Coefficient) | Not Available | [2] |

Note: The precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has a reported melting point of 175-180 °C.[4] A related compound, 3-Bromo-5-fluoropyridine-2-carboxylic acid, has a melting point of 130-133 °C.

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for determining the key physicochemical parameters of a compound. Below are standardized methodologies for the properties listed above.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity and is a fundamental physical property. Pure crystalline compounds typically exhibit a sharp melting range.[5]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used for grinding.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (Optional): Perform a rapid initial heating (10-20 °C/min) to find the approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, which is critical for assessing a drug's absorption and bioavailability.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing a specific solvent (e.g., deionized water, phosphate-buffered saline at a specific pH). The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.

-

Quantification: Carefully sample an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Protocol:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like water-methanol or water-DMSO is required for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically where the pH is equal to the pKa at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a vial (a 1:1 volume ratio is common).

-

Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Analysis: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Visualized Workflows and Pathways

Experimental Workflow: Dehydration Reaction

This compound can serve as a starting material for the synthesis of other pyridine derivatives. The following workflow illustrates its conversion to 5-Bromo-3-fluoro-pyridine-2-carbonitrile via a dehydration reaction.[6]

Caption: Workflow for the synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile.

Biological Context: Adenosine A₂A Receptor Signaling

The precursor to the title compound, 5-bromo-3-fluoropyridine-2-carboxylic acid, is used in the synthesis of allosteric modulators for the adenosine A₂A receptor.[7] This G-protein coupled receptor (GPCR) is a key regulator in various physiological processes. Its canonical signaling pathway involves the activation of adenylyl cyclase.

Caption: Canonical Gs-protein signaling pathway of the Adenosine A₂A receptor.

References

- 1. 5-Bromo-3-fluoropicolinamide | CymitQuimica [cymitquimica.com]

- 2. indofinechemical.com [indofinechemical.com]

- 3. aaronchem.com [aaronchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a generalized synthesis protocol for 5-Bromo-3-fluoropyridine-2-carboxamide. This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific carboxamide, this guide leverages data from its immediate precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, and established chemical synthesis methodologies.

Molecular Structure and Properties

This compound is a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Quantitative Data Summary:

While specific experimental data for this compound is not widely published, the properties of its precursor are well-documented. The data for the carboxamide is calculated based on its chemical formula.

| Property | This compound | 5-Bromo-3-fluoropyridine-2-carboxylic acid (Precursor) |

| CAS Number | Not available | 669066-91-5[1] |

| Chemical Formula | C₆H₄BrFN₂O | C₆H₃BrFNO₂[1] |

| Molecular Weight | 218.99 g/mol | 220.00 g/mol [1] |

| Appearance | White to off-white solid (predicted) | Off-white powder |

| Melting Point | Not available | 175-180 °C[1] |

| SMILES | C1=C(C=NC(=C1F)C(=O)N)Br | OC(=O)c1ncc(Br)cc1F[1] |

| InChI Key | Not available | JXHUXOAJAYWMHK-UHFFFAOYSA-N[1] |

Experimental Protocols

Generalized Synthesis of this compound:

This two-step, one-pot procedure involves the activation of the carboxylic acid with a chlorinating agent, followed by amination.

Step 1: Acyl Chloride Formation

Caption: Activation of the carboxylic acid to form the acyl chloride.

Procedure:

-

To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and maintained for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Bromo-3-fluoropyridine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation

Caption: Conversion of the acyl chloride to the primary amide.

Procedure:

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

The solution is cooled to 0 °C in an ice bath.

-

Concentrated aqueous ammonia (excess) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.

-

Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note on Alternative Amidation Methods:

Other common methods for the direct conversion of carboxylic acids to amides include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) with an activator like 1-hydroxybenzotriazole (HOBt), or peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Reactivity and Further Transformations

This compound can serve as a versatile intermediate in organic synthesis. For instance, it is a known precursor to 5-Bromo-3-fluoropyridine-2-carbonitrile through a dehydration reaction.

Dehydration to Nitrile:

References

An In-depth Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative with the confirmed IUPAC name of This compound . This compound belongs to the broader class of pyridine carboxamides, a structural motif of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. The strategic placement of bromo and fluoro substituents on the pyridine ring, coupled with the carboxamide functional group, offers a unique combination of physicochemical properties and synthetic handles for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the available scientific data on this compound and its immediate synthetic precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, medicinal chemistry, and materials science.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, provide valuable context.

| Property | Value (for 5-Bromo-3-fluoropyridine-2-carboxylic acid) | Reference |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Off-white Powder | [2] |

| Melting Point | 175-180 °C | [1] |

| Assay | ≥95% | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

General Experimental Protocol: Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid

This protocol is a generalized procedure and may require optimization.

Materials:

-

5-Bromo-3-fluoropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent) or Ammonium chloride with a non-nucleophilic base (e.g., triethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid in an anhydrous solvent such as DCM or THF, slowly add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acid chloride.

-

-

Formation of the Carboxamide:

-

The crude acid chloride is dissolved in an anhydrous solvent.

-

The solution is then added dropwise to a cooled (0 °C) and stirred solution of an ammonia source.

-

The reaction is stirred for a period at low temperature and then allowed to warm to room temperature.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

-

Purification:

-

The crude this compound is purified by a suitable method, such as recrystallization or silica gel column chromatography.

-

Use in Further Synthesis: Preparation of 5-Bromo-3-fluoropyridine-2-carbonitrile

This compound serves as a key intermediate in the synthesis of other valuable chemical entities. One such transformation is its conversion to 5-Bromo-3-fluoropyridine-2-carbonitrile.

Experimental Protocol: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile from this compound [3]

Materials:

-

This compound

-

Sodium chloride (NaCl)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

-

A mixture of this compound (1.0 eq), and sodium chloride (1.2 eq) in dichloromethane is stirred for 15 minutes.

-

Phosphorus oxychloride (5.0 eq) is added, and the mixture is refluxed overnight.

-

After cooling to room temperature, the mixture is diluted with dichloromethane.

-

The organic layer is washed with a saturated sodium bicarbonate solution.

-

The organic layer is then dried over magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography (0-50% EtOAc/Hexane) to yield 5-bromo-2-cyano-3-fluoropyridine.

Applications in Drug Discovery and Materials Science

While direct biological data for this compound is limited, the broader class of pyridine carboxamides has shown significant potential in various therapeutic areas. Furthermore, its precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is a valuable building block in the synthesis of compounds with notable biological and material properties.

Potential Therapeutic Applications (based on related structures):

-

Antimicrobial and Antifungal Agents: Carboxamide derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[4]

-

Antitubercular Agents: Pyridine carboxamides have been identified as promising leads for the development of new drugs against Mycobacterium tuberculosis.

-

Adenosine A₂A Receptor Allosteric Modulators: The precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, can be used to synthesize allosteric modulators of the adenosine A₂A receptor, which are being investigated for the treatment of insomnia.[2]

-

Inhibitors of Glycinamide Ribonucleotide Formyltransferase (GART): 5-Bromo-3-fluoropyridine-2-carboxylic acid is an intermediate in the synthesis of GART inhibitors, which have potential applications in cancer therapy.[5]

Applications in Materials Science:

-

Photoluminescent Materials: 5-Bromo-3-fluoropyridine-2-carboxylic acid is utilized in the preparation of pyridine-triazole ligands that coordinate with rhenium (Re). These resulting complexes exhibit photoluminescent properties with quantum yields of up to 55%.[2]

Logical Relationships and Workflows

The synthesis and application of this compound can be visualized as a logical workflow, starting from its precursor and leading to various potential applications.

Caption: Synthetic workflow from the carboxylic acid to the carboxamide and its applications.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. While direct and extensive characterization and biological evaluation of this specific compound are not widely published, its structural features and the known applications of its precursor and the broader class of pyridine carboxamides suggest its significant potential as a building block in drug discovery and materials science. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its utility for developing novel and effective therapeutic agents and functional materials.

References

- 1. 5-Bromo-3-fluoropyridine-2-carboxylic acid 95 669066-91-5 [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Metal-based carboxamide-derived compounds endowed with antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 5-Bromo-3-fluoropyridine-2-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and provides a comprehensive resource for researchers in medicinal chemistry and process development.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence, commencing with the commercially available starting material, 3-fluoro-2-picoline. The pathway involves an initial bromination, followed by oxidation of the methyl group to a carboxylic acid, and concludes with the amidation of the resulting acid to yield the target carboxamide.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-fluoro-2-picoline

The initial step involves the regioselective bromination of 3-fluoro-2-picoline at the 5-position. This is a standard electrophilic aromatic substitution on a pyridine ring.

Methodology:

-

To a solution of 3-fluoro-2-picoline in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature, typically between 0 and 25 °C.

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide solution, to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-fluoro-2-picoline.

| Parameter | Value |

| Starting Material | 3-Fluoro-2-picoline |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Concentrated Sulfuric Acid |

| Reaction Temperature | 0 - 25 °C |

| Typical Yield | 70-85% |

Table 1: Quantitative data for the synthesis of 5-Bromo-3-fluoro-2-picoline.

Step 2: Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid

The methyl group of 5-bromo-3-fluoro-2-picoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Methodology:

-

Suspend 5-bromo-3-fluoro-2-picoline in an aqueous solution.

-

Heat the mixture to reflux and add potassium permanganate (KMnO4) portion-wise over a period of several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-3-fluoropyridine-2-carboxylic acid.

| Parameter | Value |

| Starting Material | 5-Bromo-3-fluoro-2-picoline |

| Reagent | Potassium Permanganate (KMnO4) |

| Solvent | Water |

| Reaction Temperature | Reflux |

| Typical Yield | 60-75% |

Table 2: Quantitative data for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid.

Step 3: Synthesis of this compound

The final step is the amidation of 5-bromo-3-fluoropyridine-2-carboxylic acid. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by treatment with ammonia.

Methodology:

-

Acyl Chloride Formation:

-

To a solution of 5-bromo-3-fluoropyridine-2-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl2) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for a few hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-3-fluoropyridine-2-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane).

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

| Parameter | Value |

| Starting Material | 5-Bromo-3-fluoropyridine-2-carboxylic acid |

| Reagents | Thionyl Chloride (SOCl2), Ammonia (NH3) |

| Solvents | Dichloromethane, THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-95% |

Table 3: Quantitative data for the synthesis of this compound.

Figure 2: Experimental workflow for the amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid.

Conclusion

The presented synthesis pathway offers a reliable and scalable method for the preparation of this compound. The individual steps utilize common and well-understood chemical transformations, making this guide a valuable tool for researchers and professionals in the field of drug discovery and development. The provided experimental protocols and quantitative data serve as a strong foundation for the practical implementation of this synthesis.

A Technical Guide to the Spectroscopic Profile of 5-Bromo-3-fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic characteristics of 5-Bromo-3-fluoropyridine-2-carboxamide. Due to a lack of publicly available, complete experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally related molecules. It includes anticipated data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, presented in a clear, tabular format. Furthermore, this guide outlines general experimental protocols for the synthesis and spectroscopic analysis of such compounds, providing a methodological framework for researchers. A workflow for the chemical synthesis and subsequent analytical characterization is also visualized.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including halogenated and functionalized pyridines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | d | ~2.0 | H6 |

| ~7.80 | dd | ~2.0, ~8.5 | H4 |

| ~7.5 (broad) | s | - | NH₂ |

| ~6.0 (broad) | s | - | NH₂ |

Note: The chemical shifts of the amide protons (NH₂) are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~157 (d, ¹JCF ≈ 250 Hz) | C3 |

| ~148 (d) | C6 |

| ~145 (d) | C2 |

| ~128 (d) | C4 |

| ~118 | C5 |

Note: Carbons coupled to fluorine will appear as doublets with characteristic coupling constants.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 | s |

Note: The chemical shift is referenced to CFCl₃. A singlet is expected as there are no neighboring protons within three bonds.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 218/220 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 202/204 | [M-NH₂]⁺ |

| 174/176 | [M-C(O)NH₂]⁺ |

| 123 | [M-Br-CO]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3170 | Strong, Broad | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1100 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bend |

| ~700 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

This protocol is adapted from the hydrolysis of the corresponding nitrile.

-

Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile: 5-Bromo-3-fluoropyridine-2-carbonitrile is treated with a mixture of concentrated sulfuric acid and water.

-

Reaction Conditions: The mixture is heated to approximately 80-100 °C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization

General Information: All spectra should be acquired for the purified compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz spectrometer.[1]

-

The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is used as an external standard.[2]

-

Data is processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

-

-

Mass Spectrometry (MS):

-

A high-resolution mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via a gas or liquid chromatograph.

-

The resulting mass-to-charge ratio (m/z) of the molecular ion and major fragments are analyzed.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The positions of major absorption bands are reported in wavenumbers (cm⁻¹).

-

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-3-fluoropyridine-2-carboxamide. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established NMR principles and data from structurally related compounds. This information is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Additionally, the amide protons will present as two separate signals, a common feature for primary amides due to restricted rotation around the C-N bond. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| H-4 | 8.30 - 8.50 | Doublet of doublets (dd) | ⁴J(H,F) ≈ 2-4 Hz, ⁴J(H,H) ≈ 2-3 Hz | Pyridine Ring Proton |

| H-6 | 8.60 - 8.80 | Doublet of doublets (dd) | ⁵J(H,F) ≈ 1-2 Hz, ⁴J(H,H) ≈ 2-3 Hz | Pyridine Ring Proton |

| -CONH₂ | 7.50 - 8.00 | Broad singlet | - | Amide Proton (cis to C=O) |

| -CONH₂ | 8.00 - 8.50 | Broad singlet | - | Amide Proton (trans to C=O) |

Note: The exact chemical shifts are dependent on the solvent and concentration used. The values presented are typical for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution.

Structural Analysis and Signal Assignment

The pyridine ring of this compound contains two protons at positions 4 and 6.

-

H-4 Signal: The proton at position 4 is expected to appear as a doublet of doublets. This splitting pattern arises from coupling to the fluorine atom at position 3 (a four-bond coupling, ⁴J(H,F)) and to the proton at position 6 (a four-bond coupling, ⁴J(H,H)).

-

H-6 Signal: The proton at position 6 is also anticipated to be a doublet of doublets due to coupling with the proton at position 4 (⁴J(H,H)) and a smaller five-bond coupling to the fluorine atom at position 3 (⁵J(H,F)).

-

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct broad singlets. Their chemical shifts can be significantly influenced by the solvent and temperature.

Spin-Spin Coupling Pathway

The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling interactions within the this compound molecule.

Caption: Predicted spin-spin coupling pathways for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standard methodology for acquiring the ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover the aromatic and amide regions.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full magnetization recovery between scans.

-

Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply a small line-broadening factor (e.g., 0.3 Hz) using an exponential multiplication function to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phase and baseline correct the spectrum accurately.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants for each signal.

-

This comprehensive guide provides the necessary information for the identification and characterization of this compound using ¹H NMR spectroscopy. The predicted data and experimental protocol serve as a valuable resource for researchers working with this compound.

A Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-3-fluoropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 5-Bromo-3-fluoropyridine-2-carboxamide are summarized in the table below. These values are estimated based on established substituent effects on the pyridine ring and typical chemical shift ranges for the functional groups present. The numbering of the carbon atoms corresponds to the molecular structure provided in Figure 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 164.5 | The chemical shift of the amide carbonyl carbon is influenced by the electronegativity of the attached nitrogen and the aromatic ring. |

| C2 | 145.8 (d, J ≈ 15 Hz) | This carbon is directly attached to the electron-withdrawing carboxamide group and is also influenced by the fluorine at C3. A doublet is expected due to coupling with fluorine. |

| C3 | 157.2 (d, J ≈ 250 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon will exhibit a large downfield shift and a significant one-bond carbon-fluorine coupling constant. |

| C4 | 123.5 (d, J ≈ 5 Hz) | The chemical shift is influenced by the adjacent fluorine and bromine atoms. A smaller coupling to fluorine is anticipated. |

| C5 | 118.9 (d, J ≈ 2 Hz) | Attached to the bromine atom, this carbon's chemical shift is shifted upfield compared to an unsubstituted carbon. Minimal coupling to fluorine is expected. |

| C6 | 141.2 (d, J ≈ 20 Hz) | This carbon is influenced by the adjacent nitrogen and the fluorine at C3, resulting in a downfield shift. Coupling to fluorine is also expected. |

Note: Predicted chemical shifts are for guidance and should be confirmed by experimental data. Coupling constants (J) are approximate and can vary.

Visualization of Structure and Predicted Chemical Shifts

The following diagram illustrates the molecular structure of this compound with IUPAC numbering and the logical association of each carbon to its predicted chemical shift region.

Caption: Molecular structure and predicted ¹³C NMR shift correlations.

Detailed Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a comprehensive methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting choice for polar, amide-containing compounds.

-

Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity.[1]

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

Data Acquisition Parameters

-

Experiment: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[1]

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 200 ppm).

-

Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.[2]

-

Acquisition Time (AQ): Set an acquisition time of 2-4 seconds to ensure good digital resolution.[2]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[1] For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[1]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform the Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum using the chemical shift of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

The following diagram outlines the general workflow for acquiring ¹³C NMR data.

Caption: A generalized workflow for ¹³C NMR spectroscopy experiments.

References

Mass Spectrometry Analysis of 5-Bromo-3-fluoropyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for various therapeutic agents. Understanding its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, predicted fragmentation patterns, and data presentation.

Predicted Mass Spectrometry Data

Due to the limited availability of published mass spectra for this compound, the following data is predicted based on the known fragmentation patterns of related chemical structures, including pyridinecarboxamides, brominated aromatic compounds, and fluorinated heterocycles.

Predicted Molecular Ion and Isotopic Pattern

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Predicted Relative Abundance |

| [M]⁺ | 217.96 | 219.96 | ~1:1 |

| [M+H]⁺ | 218.97 | 220.97 | ~1:1 |

Predicted Fragmentation Pattern (Electron Ionization - EI)

Electron ionization is a "hard" ionization technique that is expected to induce significant fragmentation, providing structural information. The following table summarizes the predicted major fragment ions.

| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 201.95 / 203.95 | [M-NH₂]⁺ | Loss of the amino radical from the carboxamide group. |

| 173.95 / 175.95 | [M-CONH₂]⁺ | Cleavage of the carboxamide group. |

| 154.94 | [M-Br]⁺ | Loss of a bromine radical. |

| 128.98 | [M-Br-CN]⁺ | Subsequent loss of a cyanide radical after bromine loss. |

| 75.01 | [C₄H₂FN]⁺ | Fragmentation of the pyridine ring. |

Experimental Protocols

A robust and sensitive method for the analysis of this compound can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration and system suitability testing.

-

Sample Extraction (from a biological matrix): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction method would be employed. A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC) Method

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Data Acquisition: Full scan mode from m/z 50 to 500 to identify the parent ion and major fragments. For quantitative analysis, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) would be employed.

Visualizations

Experimental Workflow

Caption: General workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway (EI)

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Solubility of 5-Bromo-3-fluoropyridine-2-carboxamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-3-fluoropyridine-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the current lack of publicly available quantitative solubility data for this compound, this document provides comprehensive, generalized experimental protocols for determining its solubility in various organic solvents. Furthermore, it explores theoretical approaches for solubility prediction, offering a robust framework for researchers to assess and utilize this compound in their work. This guide aims to be an essential resource for scientists and professionals in drug development and chemical research by providing the necessary tools to understand and manipulate the solubility characteristics of this compound.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding and controlling solubility is paramount for efficient reaction kinetics, crystallization processes, and the development of viable drug delivery systems. This guide provides the foundational knowledge required to approach the solubility determination of this compound systematically.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its related precursors is provided below. These properties can influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFN₂O | Chemrio[1] |

| Molecular Weight | 219.00 g/mol | Chemrio[1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Data not available |

Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate as experimental data becomes available. It is recommended to determine the solubility in a range of solvents with varying polarities to establish a comprehensive solubility profile.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | |

| Isopropanol | C₃H₈O | 3.9 | 25 | Data not available | |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution to determine the solubility.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale method can be employed.

Materials:

-

This compound (solid)

-

A selection of organic solvents

-

96-well plates (with appropriate sealing)

-

Automated liquid handler (optional)

-

Plate shaker with temperature control

-

Plate reader (e.g., UV-Vis or fluorescence)

Procedure:

-

Dispense a known, small amount of solid this compound into each well of a 96-well plate.

-

Add a known volume of each test solvent to the wells.

-

Seal the plate to prevent solvent evaporation.

-

Agitate the plate on a shaker at a controlled temperature for a set period (e.g., 2-4 hours).

-

Centrifuge the plate to settle the undissolved solid.

-

Carefully transfer a known volume of the supernatant to a new analysis plate.

-

Determine the concentration of the dissolved compound using a plate reader. This can be done by direct UV absorbance if the compound has a suitable chromophore and the solvent does not interfere, or by adding a reagent that reacts to produce a colored or fluorescent product.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide an estimation of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a useful tool for predicting the miscibility of a solute in a solvent.[2][3] The principle is that "like dissolves like." HSP theory divides the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2][3]

The solubility of this compound in a given solvent can be predicted by comparing its HSP values with those of the solvent. The closer the HSP values, the more likely the compound is to be soluble. Group contribution methods can be used to estimate the HSP values for this compound based on its molecular structure.[2][3][4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound is not yet available in the public domain, this technical guide provides researchers with the necessary tools to obtain this critical information. The detailed experimental protocols for the shake-flask and high-throughput screening methods offer practical approaches for determining solubility in a range of organic solvents. Additionally, the introduction to theoretical prediction methods like Hansen Solubility Parameters provides a means to estimate solubility behavior. By following the methodologies outlined in this guide, researchers can establish a comprehensive solubility profile for this compound, facilitating its effective use in synthesis, purification, and formulation for drug discovery and development.

References

The Discovery and Enduring Legacy of Fluorinated Pyridines: A Technical Guide for Researchers

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can dramatically influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Among the vast landscape of fluorinated compounds, fluorinated pyridines hold a position of particular significance. The pyridine ring is a ubiquitous structural motif in numerous bioactive compounds, and its functionalization with fluorine has led to the development of blockbuster drugs and highly effective agrochemicals. This in-depth technical guide explores the discovery and history of fluorinated pyridines, provides detailed experimental protocols for their synthesis, and examines their impact on drug development through the lens of key signaling pathways.

A Historical Perspective: The Dawn of Pyridine Fluorination

The journey into the world of fluorinated pyridines was not a singular event but rather a gradual progression built upon the foundational principles of organic fluorine chemistry. While the synthesis of pyridine itself dates back to the 19th century, the introduction of fluorine onto this stable aromatic heterocycle presented significant challenges.[2]

Pioneering Syntheses:

The mid-20th century marked the advent of practical methods for the synthesis of simple monofluoro-pyridines. The groundbreaking work of chemists such as Wibaut, and Roe and Hawkins, laid the groundwork for the field.

-

4-Fluoropyridine: The first synthesis of 4-fluoropyridine was reported in 1958 by J.P. Wibaut and his colleagues. They successfully employed the Balz-Schiemann reaction , a method that involves the thermal decomposition of a diazonium tetrafluoroborate salt, to introduce fluorine at the 4-position of the pyridine ring.[3][4]

-

Perfluoropyridine: The early 1960s witnessed the first reported syntheses of perfluoropyridine (PFPy). These initial methods involved the defluorination of perfluoropiperidine at high temperatures over metals like iron or nickel.[5] A more practical approach was developed in 1964 and 1965 by the groups of Chambers and Banks, who synthesized PFPy by heating pentachloropyridine with anhydrous potassium fluoride.[5]

These early successes opened the door for more extensive exploration of fluorinated pyridine chemistry, leading to the development of a diverse array of synthetic methodologies.

Core Synthetic Methodologies

The synthesis of fluorinated pyridines can be broadly categorized into two primary approaches: the introduction of fluorine onto a pre-existing pyridine ring and the construction of the fluorinated pyridine ring from acyclic precursors. This section focuses on the most historically significant and widely employed methods for the former.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction has been a workhorse for the synthesis of aryl fluorides, including fluoropyridines, for decades.[6] The reaction proceeds through the diazotization of an aminopyridine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Synthesis of 4-Fluoropyridine [3][4]

This protocol provides a detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

42% aqueous solution of tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

-

Round-bottomed, two-necked flask (200 mL)

-

Thermometer

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Distillation apparatus

-

Vacuum transfer apparatus

Procedure:

-

Diazotization:

-

In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a magnetic stir bar, charge 42% aqueous HBF₄.

-

Add 14.4 g (153 mmol) of 4-aminopyridine and dissolve by heating to 40 °C.

-

Cool the solution to 5–7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.

-

Slowly add 12.0 g (174 mmol) of sodium nitrite to this suspension, maintaining the reaction temperature between 5–9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.

-

-

Workup and Extraction:

-

Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water.

-

Remove the resulting brown, gummy precipitates by decantation and filtration through a loose cotton plug.

-

Extract the filtrate with CH₂Cl₂ (2 x 200 mL) in a separatory funnel.

-

Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂ (2 x 100 mL).

-

Combine all the CH₂Cl₂ layers and dry with anhydrous Na₂SO₄ until the solution is clear.

-

Filter off the Na₂SO₄ and transfer the solution to a 500 mL round-bottomed flask.

-

Carefully add 5 g of well-crushed CaH₂ and allow the solution to dry overnight.

-

-

Purification:

-

Remove the solvent by distillation.

-

The crude 4-fluoropyridine is then purified by vacuum transfer to a flask containing NaOH pellets for storage.

-

The final product is a colorless liquid.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine (14.4 g) | [3] |

| Yield | 1.5 g (20%) | [3] |

| Boiling Point | 104–108 °C | [3] |

| ¹H NMR (CDCl₃) | δ 8.62–8.58 (2H), 7.06–7.02 (2H) | [3] |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the synthesis of substituted pyridines, particularly for introducing nucleophiles at the 2- and 4-positions. The reactivity of halopyridines towards SNAr follows the order F > Cl > Br > I, making 2- and 4-fluoropyridines excellent substrates for this transformation.[7] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[8]

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyridines from 2-Fluoropyridine [8]

This protocol describes a general procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.

Materials:

-

2-Fluoropyridine

-

Nucleophile (e.g., Morpholine)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., tert-Amyl alcohol)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the base (1.5 equivalents).

-

Add 2-fluoropyridine (1.0 equivalent) and the nucleophile (1.2 equivalents).

-

Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).

-

-

Reaction:

-

Stir the reaction mixture and heat to the desired temperature (e.g., 110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Quantitative Data for SNAr Reactions of 2-Fluoropyridine:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12 | >95 | [8] |

| Indole | K₂CO₃ | DMSO | 130 | 12 | >95 | [8] |

| Potassium Cyanide | - | DMSO | 130 | 12 | ~80 | [8] |

Logical Workflow for a Typical SNAr Reaction:

Impact on Drug Discovery: Targeting Key Signaling Pathways

The introduction of fluorine into pyridine-containing drug candidates has led to significant advancements in the treatment of a wide range of diseases, from cancer to cardiovascular disorders. The following examples highlight how fluorinated pyridines are key components of drugs that modulate critical signaling pathways.

Vorapaxar: Inhibition of the PAR-1 Signaling Pathway

Vorapaxar is an antiplatelet medication that contains a 5-(3-Fluorophenyl)-2-methylpyridine moiety.[1] It acts as a competitive and selective inhibitor of the protease-activated receptor-1 (PAR-1).[5][9] PAR-1 is a G-protein coupled receptor that is activated by thrombin, a key enzyme in the coagulation cascade.[9] By blocking PAR-1, vorapaxar prevents thrombin-induced platelet aggregation.[10]

References

- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cancerresgroup.us [cancerresgroup.us]

- 9. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Chemistry of Bromo-Fluoro-Pyridines: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of bromo-fluoro-pyridines, a class of halogenated heterocycles of significant interest in medicinal chemistry and materials science. These compounds serve as versatile synthetic intermediates, primarily due to the orthogonal reactivity of the bromine and fluorine substituents on the pyridine ring. This guide details their synthesis, physical and spectroscopic properties, and key chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to support researchers in the practical application of this chemistry.

Introduction

Bromo-fluoro-pyridines are a class of pyridine derivatives where the aromatic ring is substituted with at least one bromine and one fluorine atom. The presence of these two different halogens imparts unique reactivity and physicochemical properties to the molecule. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the pyridine ring, affecting its pKa, metabolic stability, and binding interactions in biological systems. The bromine atom, being a good leaving group, provides a reactive handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This combination makes bromo-fluoro-pyridines valuable building blocks in the synthesis of complex molecules for drug discovery and the development of novel materials.

Synthesis of Bromo-Fluoro-Pyridines

The synthesis of bromo-fluoro-pyridines can be achieved through several strategic approaches, primarily involving diazotization-fluorination reactions of bromo-amino-pyridines or direct bromination of fluoro-pyridines.

Synthesis via Diazotization-Fluorination (Balz-Schiemann Type Reaction)